molecular formula C27H34N2O4 B11630815 1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11630815
M. Wt: 450.6 g/mol
InChI Key: XWWGHRPUFQYTQO-WJTDDFOZSA-N
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Description

1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrol-2-one core, followed by the introduction of the various substituents through a series of reactions such as alkylation, acylation, and hydroxylation. Each step requires specific reagents and conditions, such as the use of strong bases, acids, or catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(dimethylamino)ethyl]-4-[(4-methoxyphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(dimethylamino)ethyl]-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and the resulting chemical properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C27H34N2O4

Molecular Weight

450.6 g/mol

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H34N2O4/c1-7-33-21-12-13-22(18(4)16-21)25(30)23-24(20-10-8-19(9-11-20)17(2)3)29(15-14-28(5)6)27(32)26(23)31/h8-13,16-17,24,30H,7,14-15H2,1-6H3/b25-23+

InChI Key

XWWGHRPUFQYTQO-WJTDDFOZSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)C)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)C(C)C)O)C

Origin of Product

United States

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